5,7-Dimethyl-1H-indole-3-carbaldehyde
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Overview
Description
5,7-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
5,7-Dimethyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
The mode of action of this compound involves its role as a precursor in the synthesis of biologically active structures . It is used in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Biochemical Pathways
It’s known that indole derivatives are found in many natural products like indole alkaloids, fungal, and marine organisms . They play a significant role in cell biology and have various biological activities .
Result of Action
It’s known that indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives play a crucial role in cell biology and have been used in the treatment of various disorders
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that indole derivatives can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1H-indole-3-carbaldehyde typically involves the reaction of 5,7-dimethylindole with appropriate aldehyde precursors under controlled conditions. One common method is the Vilsmeier-Haack reaction, where the indole is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, where the methyl groups at positions 5 and 7 can be functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 5,7-Dimethyl-1H-indole-3-carboxylic acid.
Reduction: 5,7-Dimethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5,7-Dimethyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but without the methyl groups at positions 5 and 7.
5-Methyl-1H-indole-3-carbaldehyde: Another derivative with a single methyl group at position 5.
Uniqueness: 5,7-Dimethyl-1H-indole-3-carbaldehyde is unique due to the presence of two methyl groups, which can influence its reactivity and biological activity. The additional methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
5,7-dimethyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFXUBUXUOZLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CN2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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